Cas no 2803833-79-4 (4-{(benzyloxy)carbonylamino}-1,2-oxazole-3-carboxylic acid)
4-{(benzyloxy)carbonylamino}-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-{(benzyloxy)carbonylamino}-1,2-oxazole-3-carboxylic acid
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- Inchi: 1S/C12H10N2O5/c15-11(16)10-9(7-19-14-10)13-12(17)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,17)(H,15,16)
- InChI Key: MIAUSWXAXYVXNN-UHFFFAOYSA-N
- SMILES: O1C=C(NC(OCC2=CC=CC=C2)=O)C(C(O)=O)=N1
4-{(benzyloxy)carbonylamino}-1,2-oxazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-32967820-0.05g |
4-{[(benzyloxy)carbonyl]amino}-1,2-oxazole-3-carboxylic acid |
2803833-79-4 | 0.05g |
$1737.0 | 2023-09-04 | ||
| Enamine | EN300-32967820-0.1g |
4-{[(benzyloxy)carbonyl]amino}-1,2-oxazole-3-carboxylic acid |
2803833-79-4 | 0.1g |
$1819.0 | 2023-09-04 | ||
| Enamine | EN300-32967820-0.25g |
4-{[(benzyloxy)carbonyl]amino}-1,2-oxazole-3-carboxylic acid |
2803833-79-4 | 0.25g |
$1902.0 | 2023-09-04 | ||
| Enamine | EN300-32967820-0.5g |
4-{[(benzyloxy)carbonyl]amino}-1,2-oxazole-3-carboxylic acid |
2803833-79-4 | 0.5g |
$1984.0 | 2023-09-04 | ||
| Enamine | EN300-32967820-1.0g |
4-{[(benzyloxy)carbonyl]amino}-1,2-oxazole-3-carboxylic acid |
2803833-79-4 | 1g |
$2068.0 | 2023-06-02 | ||
| Enamine | EN300-32967820-2.5g |
4-{[(benzyloxy)carbonyl]amino}-1,2-oxazole-3-carboxylic acid |
2803833-79-4 | 2.5g |
$4052.0 | 2023-09-04 | ||
| Enamine | EN300-32967820-5.0g |
4-{[(benzyloxy)carbonyl]amino}-1,2-oxazole-3-carboxylic acid |
2803833-79-4 | 5g |
$5995.0 | 2023-06-02 | ||
| Enamine | EN300-32967820-10.0g |
4-{[(benzyloxy)carbonyl]amino}-1,2-oxazole-3-carboxylic acid |
2803833-79-4 | 10g |
$8889.0 | 2023-06-02 | ||
| Enamine | EN300-32967820-1g |
4-{[(benzyloxy)carbonyl]amino}-1,2-oxazole-3-carboxylic acid |
2803833-79-4 | 1g |
$2068.0 | 2023-09-04 | ||
| Enamine | EN300-32967820-5g |
4-{[(benzyloxy)carbonyl]amino}-1,2-oxazole-3-carboxylic acid |
2803833-79-4 | 5g |
$5995.0 | 2023-09-04 |
4-{(benzyloxy)carbonylamino}-1,2-oxazole-3-carboxylic acid Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 4-{(benzyloxy)carbonylamino}-1,2-oxazole-3-carboxylic acid
Comprehensive Overview of 4-{(benzyloxy)carbonylamino}-1,2-oxazole-3-carboxylic acid (CAS No. 2803833-79-4)
4-{(benzyloxy)carbonylamino}-1,2-oxazole-3-carboxylic acid (CAS No. 2803833-79-4) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique oxazole core and benzyloxycarbonyl protecting group, serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for its synthetic applications, physicochemical properties, and potential therapeutic uses, making it a subject of growing interest in modern drug discovery.
The structural features of 4-{(benzyloxy)carbonylamino}-1,2-oxazole-3-carboxylic acid include a 1,2-oxazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms. This scaffold is known for its stability and ability to participate in diverse chemical reactions, making it valuable for constructing complex molecules. The benzyloxycarbonyl (Cbz) group attached to the amino functionality acts as a protective moiety, commonly used in peptide synthesis to prevent unwanted side reactions. The presence of a carboxylic acid group further enhances its reactivity, enabling coupling reactions with amines or alcohols to form amides or esters, respectively.
In recent years, the demand for heterocyclic compounds like 4-{(benzyloxy)carbonylamino}-1,2-oxazole-3-carboxylic acid has surged due to their relevance in developing small-molecule drugs and bioconjugates. The compound's CAS No. 2803833-79-4 is often queried in databases such as PubChem and Reaxys for detailed spectroscopic data and synthetic protocols. Its applications span across anticancer agent design, antimicrobial research, and enzyme inhibitor development, aligning with current trends in precision medicine and targeted therapies.
From a synthetic perspective, 4-{(benzyloxy)carbonylamino}-1,2-oxazole-3-carboxylic acid can be prepared through multi-step organic transformations, including cyclization reactions and protection-deprotection strategies. The oxazole ring formation typically involves the condensation of α-haloketones with amides or nitriles, followed by functionalization at the 3-position with a carboxylic acid group. The Cbz-protected amino moiety is introduced using benzyl chloroformate, a standard reagent in peptide chemistry. These methods are well-documented in peer-reviewed journals, catering to the needs of synthetic chemists seeking step-by-step guidance.
The physicochemical properties of CAS No. 2803833-79-4 are critical for its handling and application. The compound is typically a solid at room temperature, with moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its molecular weight and logP value are essential parameters for drug-likeness assessments, often calculated using computational tools such as ChemDraw or MOE. Analytical techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed to confirm its purity and structural integrity.
In the context of drug discovery, 4-{(benzyloxy)carbonylamino}-1,2-oxazole-3-carboxylic acid has been explored as a building block for kinase inhibitors and GPCR modulators. Its oxazole core mimics natural pharmacophores, enabling interactions with biological targets. Recent studies highlight its potential in cancer immunotherapy and neurodegenerative disease research, addressing pressing healthcare challenges. For instance, derivatives of this compound have shown promise in modulating immune checkpoint proteins, a hot topic in oncology.
From an SEO perspective, common queries related to this compound include "synthesis of 4-{(benzyloxy)carbonylamino}-1,2-oxazole-3-carboxylic acid," "CAS 2803833-79-4 suppliers," and "oxazole derivatives in drug design." Addressing these search intents enhances the article's visibility. Additionally, integrating keywords like green chemistry and sustainable synthesis aligns with the increasing focus on environmentally friendly practices in chemical research.
In conclusion, 4-{(benzyloxy)carbonylamino}-1,2-oxazole-3-carboxylic acid (CAS No. 2803833-79-4) represents a pivotal compound in contemporary organic and medicinal chemistry. Its multifaceted applications, coupled with its structural versatility, make it a valuable asset for researchers aiming to develop novel therapeutics. As the scientific community continues to explore its potential, this compound is poised to remain a key player in advancing pharmaceutical innovation.
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